2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.: 71444-29-6
VCID: VC4124399
InChI: InChI=1S/C13H15NO4/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h5-8,11,13,16H,1-4H2
SMILES: C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one

CAS No.: 71444-29-6

Cat. No.: VC4124399

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one - 71444-29-6

Specification

CAS No. 71444-29-6
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one
Standard InChI InChI=1S/C13H15NO4/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h5-8,11,13,16H,1-4H2
Standard InChI Key LWDGESCTOIIBJJ-UHFFFAOYSA-N
SMILES C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Canonical SMILES C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Introduction

Structural and Molecular Properties

Chemical Identity and Stereochemistry

The IUPAC name 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one reflects its bicyclic structure, where the cyclohexanone ring is substituted at the 2-position with a hydroxyphenylmethyl group bearing a nitro substituent. The molecular formula is C₁₃H₁₅NO₄, corresponding to a molecular weight of 249.26 g/mol. The compound exists as two diastereomers due to stereogenic centers at the cyclohexanone C2 and benzylic hydroxyl positions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₅NO₄
Molecular Weight249.26 g/mol
CAS Registry Numbers71444-29-6, 71444-30-9
SMILESC1CCC(=O)C(C1)C(C2=CC=C(C=C2)N+[O-])O
InChI KeyLWDGESCTOIIBJJ-UHFFFAOYSA-N

The nitro group at the para position of the phenyl ring induces significant electronic effects, polarizing the aromatic system and enhancing the compound’s reactivity in subsequent transformations .

Synthesis and Reaction Optimization

Aldol Condensation Methodology

The synthesis of 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one typically employs an aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. A representative protocol involves:

  • Dissolving cyclohexanone in methyl tert-butyl ether (MTBE).

  • Adding 4-nitrobenzaldehyde and a chiral organocatalyst (e.g., pyrrolidine derivatives).

  • Stirring the mixture at room temperature for 72 hours .

Table 2: Standard Reaction Conditions

ParameterValue
SolventMTBE
CatalystPyrrolidine (2.0 equiv.)
Temperature25°C
Reaction Time72 hours
Yield35–61%

The reaction proceeds via an enamine mechanism, where the organocatalyst facilitates the formation of a chiral enolate intermediate. This intermediate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, yielding the β-hydroxy ketone product with high enantiomeric excess (>99.5% ee) .

Stereochemical Control

The stereochemical outcome is critically dependent on the catalyst’s configuration and reaction conditions. For example, using (S)-proline as a catalyst favors the formation of the (2R,1'R) diastereomer, while (R)-proline produces the (2S,1'S) enantiomer. Nuclear magnetic resonance (NMR) analysis confirms stereochemistry through distinct splitting patterns in the hydroxyl and methine proton regions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃) exhibits characteristic signals:

  • δ 4.95–4.97 ppm (d, 1H): Methine proton adjacent to the hydroxyl group.

  • δ 7.53–7.55 ppm (m, 2H) and δ 8.22–8.24 ppm (m, 2H): Aromatic protons of the nitrophenyl group.

  • δ 2.37–2.69 ppm (m, 3H): Cyclohexanone methylene protons .

¹³C NMR (75 MHz, CDCl₃) key signals:

  • δ 208.6 ppm: Cyclohexanone carbonyl carbon.

  • δ 148.0 ppm: Nitro-substituted aromatic carbon.

  • δ 71.2 ppm: Hydroxyl-bearing quaternary carbon .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 275.0829 (calculated 275.0833), validating the molecular formula .

Functional Applications

Fluorescence Sensing

The compound’s nitro and hydroxyl groups enable selective binding to metal ions. For instance, it exhibits a 12-fold fluorescence enhancement upon binding Cd²⁺ ions due to chelation-induced rigidification of the molecular structure .

Polymer Stabilization

Incorporating this compound into polypropylene matrices improves thermal stability by 40°C, as measured by thermogravimetric analysis (TGA). The nitro group acts as a radical scavenger, mitigating oxidative degradation during processing .

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